molecular formula C15H15N5O2 B10915047 1'-ethyl-3'-methyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole

1'-ethyl-3'-methyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole

Cat. No.: B10915047
M. Wt: 297.31 g/mol
InChI Key: DGVIOAFJVJYWFK-UHFFFAOYSA-N
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Description

1’-ethyl-3’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole is a heterocyclic compound that belongs to the class of bipyrazoles. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl group and a methyl group, while the other is substituted with a nitrophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1’-ethyl-3’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole typically involves the reaction of ethyl 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-oxopropanoate with hydrazine. This reaction initially forms ethyl 3-methyl-1H-pyrazole-5-carboxylate, which then undergoes further reactions to yield the desired bipyrazole compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

1’-ethyl-3’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl and methyl groups on the pyrazole rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-ethyl-3’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1’-ethyl-3’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit the activity of certain enzymes, such as cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

1’-ethyl-3’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole can be compared with other similar compounds, such as:

The uniqueness of 1’-ethyl-3’-methyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

1-ethyl-3-methyl-4-[1-(4-nitrophenyl)pyrazol-3-yl]pyrazole

InChI

InChI=1S/C15H15N5O2/c1-3-18-10-14(11(2)16-18)15-8-9-19(17-15)12-4-6-13(7-5-12)20(21)22/h4-10H,3H2,1-2H3

InChI Key

DGVIOAFJVJYWFK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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